2'-Nitrobenzanilide

CAS No.: 728-90-5

Cat. No.: VC3690836

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 728-90-5 |

|---|---|

| Molecular Formula | C13H10N2O3 |

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | N-(2-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C13H10N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16) |

| Standard InChI Key | ARMSTQBMUHJXHU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

Structural Features and Nomenclature

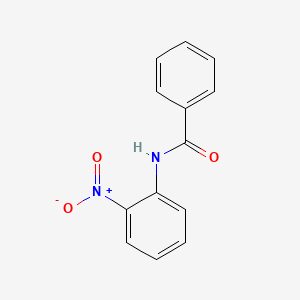

2'-Nitrobenzanilide has the molecular formula C₁₃H₁₀N₂O₃, consisting of a benzene ring connected to a carbonyl group that forms an amide bond with a nitrobenzene ring . The nitro group is specifically located at the ortho position of the aniline component, which affects both the electronic distribution and the three-dimensional structure of the molecule.

The compound is registered under CAS number 728-90-5 and is known by several synonyms including:

-

N-(2-nitrophenyl)benzamide (systematic name)

-

2-Nitro-N-benzoylaniline

-

o'-Nitrobenzanilide

-

Benzanilide,2'-nitro

For structural identification and database searching, the following identifiers are valuable:

-

SMILES notation: C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N+[O-]

-

InChI: InChI=1S/C13H10N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16)

Spectroscopic and Analytical Parameters

For analytical purposes, multiple spectroscopic parameters have been reported for 2'-Nitrobenzanilide. These values are essential for compound identification and purity assessment in research settings:

Additionally, mass spectrometry analysis often utilizes collision cross-section (CCS) values for compound identification. The following table presents predicted CCS data for various ionic forms of 2'-Nitrobenzanilide:

Table 1: Predicted Collision Cross Section Data for 2'-Nitrobenzanilide

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 243.07642 | 151.2 |

| [M+Na]+ | 265.05836 | 165.2 |

| [M+NH4]+ | 260.10296 | 159.3 |

| [M+K]+ | 281.03230 | 161.0 |

| [M-H]- | 241.06186 | 157.1 |

| [M+Na-2H]- | 263.04381 | 160.5 |

| [M]+ | 242.06859 | 154.7 |

| [M]- | 242.06969 | 154.7 |

Physical Properties

Understanding the physical properties of 2'-Nitrobenzanilide is crucial for appropriate handling, storage, and application development. The following table summarizes the key physical characteristics of this compound:

Table 2: Physical Properties of 2'-Nitrobenzanilide

| Property | Value |

|---|---|

| Molecular Weight | 242.23000 g/mol |

| Density | 1.344 g/cm³ |

| Melting Point | 155-157°C |

| Boiling Point | 316.6°C at 760 mmHg |

| Flash Point | 145.3°C |

| Storage Condition | 2-8°C |

Source: Chemical database entry

The relatively high melting and boiling points indicate strong intermolecular forces within the crystal structure, likely due to the hydrogen bonding capabilities of the amide group and the polar nature of the nitro functionality. The recommended storage temperature of 2-8°C suggests that the compound may have stability issues at higher temperatures, underscoring the importance of proper storage conditions for maintaining compound integrity .

Structural Relationships and Comparative Analysis

Relationship to Other Nitroaromatic Compounds

2'-Nitrobenzanilide shares structural similarities with simpler nitroaromatic compounds such as nitrobenzene, but with additional functional complexity. While nitrobenzene (C₆H₅NO₂) represents a basic aromatic ring with a single nitro substituent, 2'-Nitrobenzanilide incorporates this motif into a more complex structure featuring an amide linkage.

The research on nitrobenzene compounds (as noted in search result ) provides context for understanding potential properties of 2'-Nitrobenzanilide. Nitroaromatic compounds generally exhibit specific chemical reactivity, with the nitro group capable of participating in various reduction reactions leading to amino derivatives. These transformations can be essential in organic synthesis pathways.

Comparison with Related Benzanilide Derivatives

As a substituted benzanilide, this compound belongs to a broader class of amides derived from benzoic acid and aniline. The presence of the nitro group at the ortho position distinguishes it from other benzanilide derivatives and significantly influences its chemical behavior and physical properties.

The ortho positioning of the nitro group likely creates specific steric and electronic effects that could impact:

-

The conformation of the molecule

-

Hydrogen bonding capabilities

-

Reactivity patterns in chemical transformations

-

Potential interactions with biological systems or material substrates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume